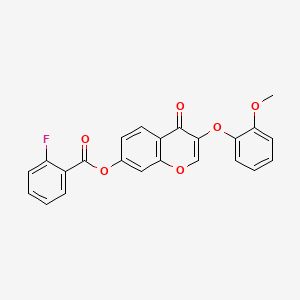

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Description

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FO6/c1-27-18-8-4-5-9-19(18)30-21-13-28-20-12-14(10-11-16(20)22(21)25)29-23(26)15-6-2-3-7-17(15)24/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBFOVGUZUZRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, where a suitable methoxyphenol derivative reacts with the chromen-4-one intermediate.

Attachment of the Fluorobenzoate Moiety: The final step involves the esterification of the chromen-4-one derivative with 2-fluorobenzoic acid or its derivatives under appropriate conditions, such as the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

Substitution: The methoxyphenoxy and fluorobenzoate groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halides, alkoxides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a critical building block in the synthesis of more complex organic molecules. It can be utilized as a reagent in various organic transformations, facilitating the development of new compounds with desired properties.

Reagent in Organic Transformations

- The compound has been employed in synthetic pathways to create derivatives with enhanced biological activities or improved material properties. Its structural features allow for modifications that can yield compounds with specific functionalities.

Biological Research

Potential Biological Activities

- Research indicates that 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate exhibits potential anti-inflammatory, antioxidant, and anticancer properties. These activities are critical in exploring its therapeutic applications.

Mechanism of Action

- The compound's anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. For instance, it has been studied for its interaction with Rho-associated coiled-coil containing protein kinases (ROCKs), which are implicated in various cancerous processes .

Medical Applications

Therapeutic Agent Exploration

- Ongoing research is investigating the compound's efficacy as a therapeutic agent for diseases such as cancer and inflammatory disorders. The potential to modulate cellular pathways makes it a candidate for drug development.

Case Studies

- A notable study highlighted the compound's ability to protect retinal neurons from oxidative stress and apoptosis in diabetic retinopathy models, suggesting its role as a lead compound for further therapeutic exploration .

Industrial Applications

Advanced Material Development

- The unique structural properties of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate have led to its use in developing advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable materials.

Comparative Data Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Facilitates new compound development |

| Biological Research | Anti-inflammatory, antioxidant, anticancer activities | Potential therapeutic applications |

| Medical Applications | Exploration as a therapeutic agent for cancer and inflammatory disorders | Promising lead for drug development |

| Industrial Applications | Development of advanced materials like polymers and coatings | Enhances material performance |

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations :

4-Chlorophenyl (): Introduces a hydrophobic and electron-withdrawing group, which may enhance membrane permeability but reduce solubility.

4-Methoxybenzoate (): The electron-donating methoxy group may reduce hydrolysis rates, prolonging half-life but possibly diminishing target engagement.

Biological Activity: Compounds with fluorinated esters (e.g., target, ) are hypothesized to exhibit stronger enzyme inhibition due to fluorine’s ability to form dipole interactions with active-site residues .

Physicochemical Properties: All analogs comply with Lipinski’s rules (molecular weight <500 g/mol, ≤5 H-bond donors/acceptors), ensuring drug-likeness . The target compound’s 2-fluorobenzoate group balances lipophilicity (logP ~3–4) and solubility, critical for CNS penetration .

Biological Activity

The compound 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a member of the chromenone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C22H18FNO6

Molecular Weight: 397.38 g/mol

CAS Number: [Insert CAS number if available]

The structure features a chromenone backbone substituted with a methoxyphenoxy group and a fluorobenzoate moiety, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The presence of methoxy groups can enhance electron donation, improving the compound's ability to scavenge free radicals. A study evaluating similar chromenones demonstrated their effectiveness in reducing oxidative stress in cell models, suggesting that 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate may also possess potent antioxidant capabilities .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. Specifically, studies have focused on its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in Alzheimer's disease. In vitro assays demonstrated that derivatives of chromenones could inhibit these enzymes effectively, with IC50 values indicating moderate potency .

Cytotoxicity

The cytotoxic effects of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate have been assessed against various cancer cell lines. Preliminary studies suggest that it exhibits selective cytotoxicity towards breast cancer cells (MCF-7), with mechanisms potentially involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The methoxy group enhances the electron-donating ability, allowing the compound to neutralize free radicals effectively.

- Enzyme Interaction: Molecular docking studies suggest that the fluorobenzoate moiety interacts favorably with active sites on AChE and BChE, leading to competitive inhibition.

- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways, which can be linked to oxidative stress and mitochondrial dysfunction.

Case Studies

A recent study evaluated a series of chromenones including derivatives similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate for their anti-inflammatory and anti-cancer properties. The findings highlighted that compounds with similar structural features showed promising results in reducing inflammation markers in vitro and exhibited significant growth inhibition in various cancer cell lines .

Q & A

Q. What experimental methodologies are employed to determine the crystal structure of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate?

The crystal structure is typically determined using single-crystal X-ray diffraction (SC-XRD) followed by refinement with the SHELX suite (e.g., SHELXL). Data collection involves high-resolution diffraction experiments, with refinement steps including anisotropic displacement parameter modeling, hydrogen atom placement via geometric constraints, and validation using tools like Mercury CSD for void analysis and packing pattern visualization. SHELXL’s robust handling of twinned data and high-resolution refinement makes it suitable for complex chromen derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

High-Resolution Mass Spectrometry (HR-MS) confirms molecular mass and fragmentation patterns, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions, such as the 2-fluorobenzoate and methoxyphenoxy groups. For example, downfield shifts in ¹³C NMR (~175 ppm) indicate the 4-oxo chromen moiety, and aromatic proton splitting patterns distinguish ortho-fluorine effects .

Q. What are the common synthetic routes for preparing chromen-4-one derivatives like this compound?

Synthesis often involves:

- Coupling reactions : Esterification of 7-hydroxy-chromen-4-one intermediates with 2-fluorobenzoyl chloride under anhydrous conditions (e.g., using DMAP as a catalyst).

- Protection/deprotection strategies : Methoxyphenoxy groups are introduced via nucleophilic aromatic substitution (SNAr) on halogenated precursors.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile .

Advanced Research Questions

Q. How can researchers resolve data contradictions during crystallographic refinement of twinned or disordered structures?

For twinned crystals, SHELXL’s twin refinement mode (BASF, TWIN commands) partitions overlapping reflections and optimizes scale factors. Disordered moieties (e.g., rotating methoxyphenoxy groups) are modeled using PART instructions with restrained isotropic displacement parameters. Validation tools like R1, wR2, and goodness-of-fit (GOF) metrics guide iterative adjustments. Mercury CSD’s packing similarity analysis can cross-validate intermolecular interactions against known analogs .

Q. What strategies optimize the synthesis of derivatives with modified substituents while minimizing side reactions?

- Steric/electronic tuning : Replace 2-fluorobenzoate with bulkier substituents (e.g., 2,4-difluoro) via low-temperature acylations to reduce ester hydrolysis.

- Microwave-assisted synthesis : Accelerate coupling reactions (e.g., 7-hydroxy chromen with acid chlorides) to improve yields.

- In situ monitoring : Use LC-MS to track intermediates and identify byproducts (e.g., di-esterification at competing hydroxyl sites) .

Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on ester stability). Mercury CSD’s Materials Module identifies common packing motifs (e.g., π-π stacking between chromen cores) to guide co-crystal design. Molecular docking (AutoDock Vina) screens potential binding interactions with biological targets, such as kinase active sites .

Q. What analytical approaches address discrepancies in spectroscopic vs. crystallographic data?

- Dynamic NMR : Resolve rotational barriers of methoxyphenoxy groups causing signal splitting inconsistent with static crystal structures.

- Hirshfeld surface analysis : Correlate hydrogen-bonding patterns (from CrystalExplorer) with NMR hydrogen-bond shifts.

- Synchrotron XRD : High-resolution data collection reduces thermal motion artifacts, aligning bond lengths/angles with DFT-optimized geometries .

Methodological Notes

- Crystallography : SHELXL’s JANA2000 compatibility aids in handling pseudosymmetry or high-Z′ structures common in chromen derivatives .

- Synthesis : Dithiocarbamate hybrid protocols () improve solubility for biological assays.

- Data Validation : Cross-check IR carbonyl stretches (~1750 cm⁻¹ for ester, ~1650 cm⁻¹ for chromen-4-one) against crystallographic bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.